

TDI-10229: A Technical Overview of its Target and Mechanism of Action

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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248

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Introduction

TDI-10229 is a potent and orally bioavailable small molecule inhibitor that has emerged as a critical tool for studying the physiological roles of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase type 10 (ADCY10).^{[1][2]} This document provides a comprehensive technical guide on the molecular target of **TDI-10229**, its mechanism of action, and the detailed experimental protocols used to characterize its activity.

The Molecular Target: Soluble Adenylyl Cyclase (sAC/ADCY10)

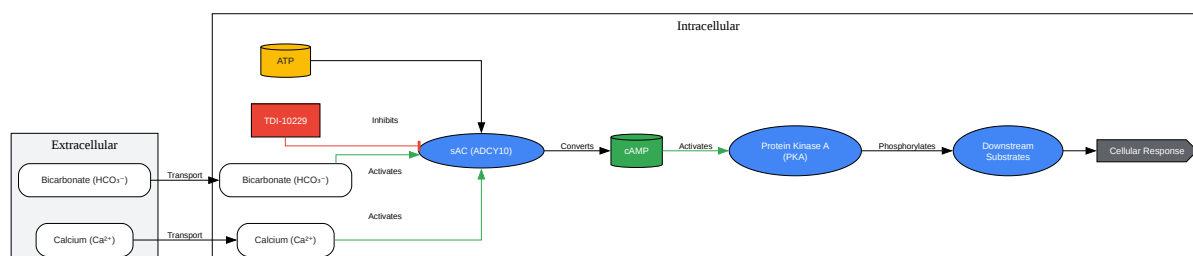
The primary molecular target of **TDI-10229** is soluble adenylyl cyclase (sAC).^{[1][2]} Unlike transmembrane adenylyl cyclases (tmACs) that are regulated by G-proteins in response to extracellular signals, sAC is a ubiquitously expressed intracellular enzyme that functions as a sensor for the cell's internal environment.^[1] It is directly activated by bicarbonate (HCO_3^-) and calcium (Ca^{2+}) ions, playing a crucial role in the regulation of intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).^[1]

The sAC-mediated production of cAMP is involved in a diverse array of physiological processes, including sperm activation and motility, and intraocular pressure regulation.^[1] Given

its unique regulatory mechanism and distinct physiological roles, sAC has become an attractive therapeutic target for various conditions, including male contraception.[1]

Signaling Pathway of sAC

The signaling pathway initiated by sAC is fundamental to cellular function. Bicarbonate and calcium ions, acting as intracellular signals, bind to and activate sAC. This activation leads to the conversion of adenosine triphosphate (ATP) to cAMP. The newly synthesized cAMP then binds to and activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein substrates, leading to various cellular responses. **TDI-10229** acts by directly inhibiting the enzymatic activity of sAC, thereby reducing cAMP production and dampening the downstream signaling cascade.



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sAC Signaling Pathway and Inhibition by TDI-10229.

Quantitative Data Summary

The inhibitory activity of **TDI-10229** against sAC has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Biochemical Potency of TDI-10229

Parameter	Value (nM)	Assay Conditions
IC ₅₀	195	Purified recombinant human sAC protein in the presence of 1 mM ATP, 2 mM Ca ²⁺ , 4 mM Mg ²⁺ , and 40 mM HCO ₃ ⁻ . [3]
IC ₅₀	160	Purified human sAC protein in an in vitro biochemical assay. [4]
IC ₅₀	~200	Purified human sAC protein. [3]

Table 2: Cellular Activity of TDI-10229

Parameter	Value (nM)	Cell Line	Assay Conditions
IC ₅₀	92	Human 4-4 cells (HEK293 overexpressing sAC)	Measurement of cAMP accumulation. [2] [4]
IC ₅₀	~100	4-4 cells	Inhibition of cAMP accumulation after treatment with 500 µM IBMX for 5 minutes. [3]

Table 3: Binding Kinetics of TDI-10229 to sAC

Parameter	Value	Unit	Method
K _D	176	nM	Surface Plasmon Resonance (SPR)
k _{on}	2.3 x 10 ⁵	M ⁻¹ s ⁻¹	Surface Plasmon Resonance (SPR)
k _{off}	55.8 x 10 ⁻³	s ⁻¹	Surface Plasmon Resonance (SPR)
Residence Time	25	s	Surface Plasmon Resonance (SPR)[5]

Table 4: Mouse Pharmacokinetic Properties of TDI-10229

Parameter	Value	Unit	Dosing
C _{max}	15.5	μM	5 mg/kg; p.o.[2]
AUC	94	μg·h/mL	5 mg/kg; p.o.[2]
MRT	3.95	hours	5 mg/kg; p.o.[2]
Bioavailability	59	%	p.o.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **TDI-10229** are provided below.

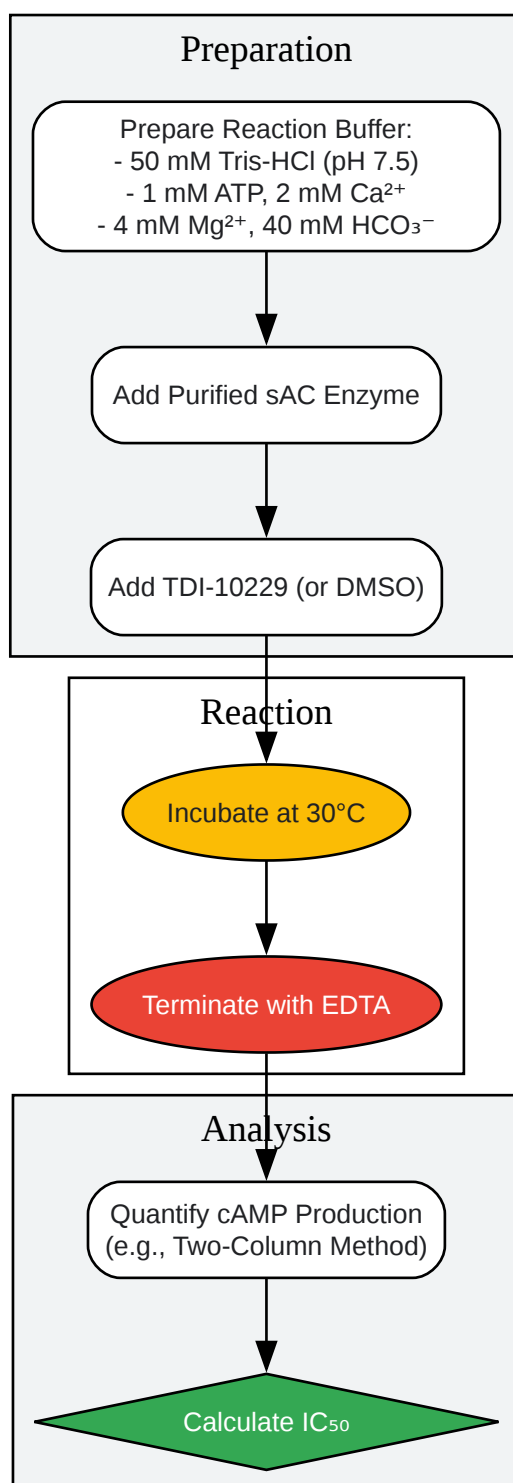
In Vitro sAC Biochemical Potency Assay

This assay quantifies the ability of **TDI-10229** to inhibit the enzymatic activity of purified sAC.

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM HCO₃⁻.

- Enzyme and Inhibitor Incubation: Add purified recombinant human sAC protein to the reaction mixture. Then, add varying concentrations of **TDI-10229** (or DMSO as a vehicle control).
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Termination of Reaction: Stop the reaction by adding a solution of 50 mM EDTA.
- cAMP Quantification: Measure the amount of cAMP produced. A common method is the "two-column" method, which involves the conversion of α - ^{32}P labeled ATP to ^{32}P labeled cAMP, followed by purification of the radiolabeled cAMP using sequential Dowex and Alumina chromatography.[6]
- Data Analysis: Plot the percentage of sAC activity against the logarithm of the **TDI-10229** concentration. Fit the data to a four-parameter logistic equation to determine the IC_{50} value.



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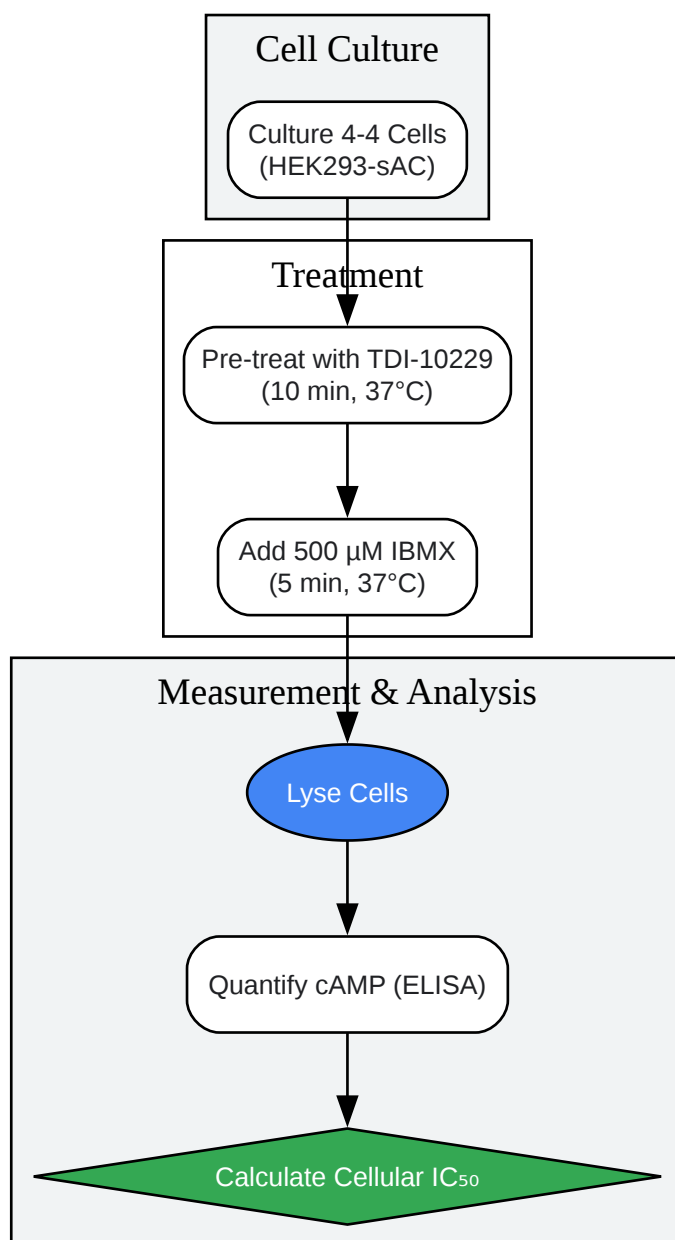
Workflow for the In Vitro sAC Biochemical Potency Assay.

Cellular sAC Activity Assay

This assay measures the potency of **TDI-10229** in a cellular context by quantifying its ability to inhibit SAC-dependent cAMP accumulation.

Protocol:

- Cell Culture: Culture human 4-4 cells (HEK293 cells stably overexpressing SAC) in DMEM with 10% FBS in 24-well plates.
- Inhibitor Pre-treatment: Replace the culture medium with fresh medium. Pre-treat the cells with varying concentrations of **TDI-10229** (or DMSO as a vehicle control) for 10 minutes at 37°C.[\[7\]](#)
- PDE Inhibition: Add 500 μ M 3-isobutyl-1-methylxanthine (IBMX), a pan-phosphodiesterase inhibitor, to prevent cAMP degradation.[\[7\]](#)
- Incubation: Incubate the cells for 5 minutes at 37°C.[\[7\]](#)
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Quantification: Measure the total intracellular cAMP concentration using a commercially available ELISA kit (e.g., from Enzo Life Sciences).[\[6\]](#)
- Data Analysis: Normalize the cAMP levels to the DMSO-treated control. Plot the normalized cAMP levels against the logarithm of the **TDI-10229** concentration and fit the data to determine the cellular IC₅₀ value.



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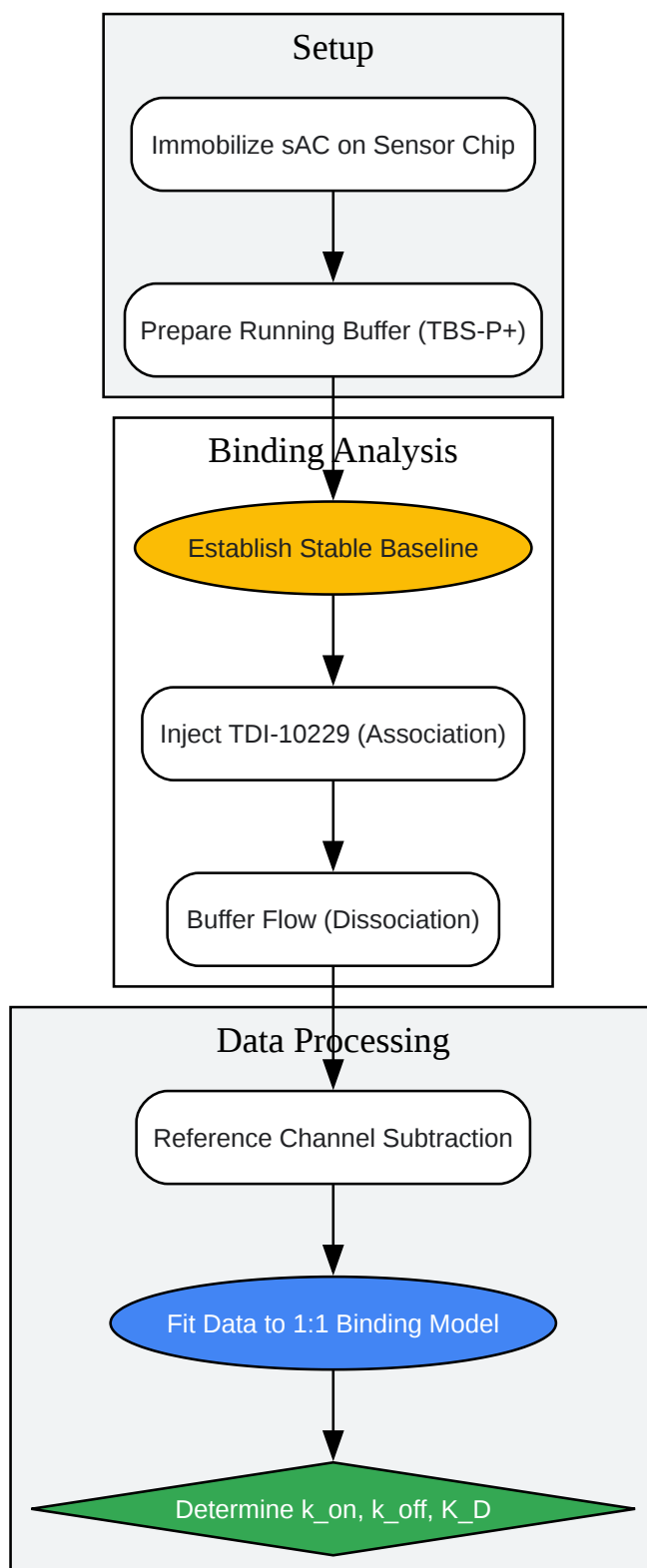
Workflow for the Cellular sAC Activity Assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding and dissociation of **TDI-10229** to sAC, providing kinetic parameters such as the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant (K_D).

Protocol:

- **sAC Immobilization:** Covalently immobilize purified His-tagged sAC protein on a Series S Sensor NTA chip.
- **Buffer Preparation:** Prepare a running buffer (TBS-P+) consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% (w/v) P20 Surfactant, supplemented with 1% DMSO.
- **Baseline Stabilization:** Flow the running buffer over the sensor chip surface until a stable baseline is achieved.
- **Analyte Injection:** Sequentially inject a series of concentrations of **TDI-10229** (e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) in the running buffer over the immobilized sAC for 120 seconds at a flow rate of 50 μ L/min. This is the association phase.
- **Dissociation Phase:** Flow the running buffer without the inhibitor over the chip for 600 seconds to monitor the dissociation of **TDI-10229** from sAC.
- **Data Analysis:** Subtract the responses from a reference channel (without immobilized protein). Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic constants (k_{on} , k_{off} , and K_D).



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Workflow for Surface Plasmon Resonance (SPR) Analysis.

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